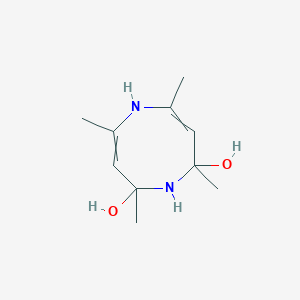
2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol is a synthetic organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure efficient and cost-effective production. The process may also involve purification steps to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-1-undecene
Uniqueness
Compared to similar compounds, 2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol exhibits unique chemical properties and reactivity. Its specific structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
63183-50-6 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,4,6,8-tetramethyl-1,5-dihydro-1,5-diazocine-2,8-diol |
InChI |
InChI=1S/C10H18N2O2/c1-7-5-9(3,13)12-10(4,14)6-8(2)11-7/h5-6,11-14H,1-4H3 |
InChI Key |
FCVFNWIWUFSQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(C=C(N1)C)(C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


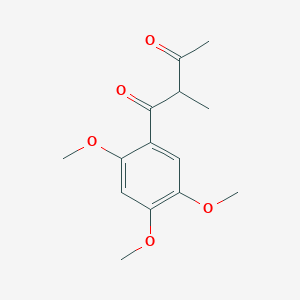
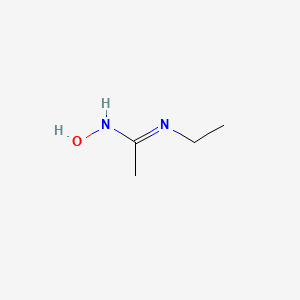
![[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520162.png)
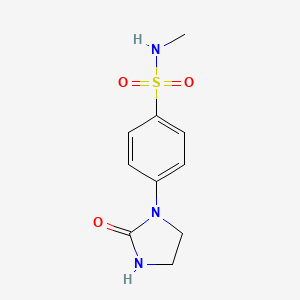
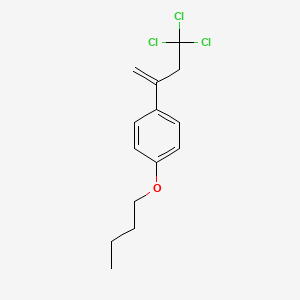
![3'-(Dimethylamino)-4,5',6-trimethyl[1,1'-biphenyl]-2-ol](/img/structure/B14520174.png)

![N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine](/img/structure/B14520202.png)
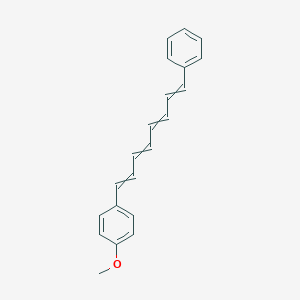
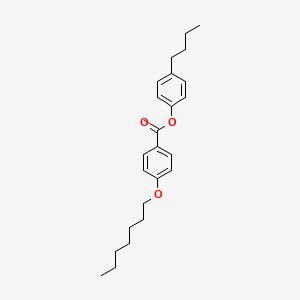
![3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide](/img/structure/B14520224.png)
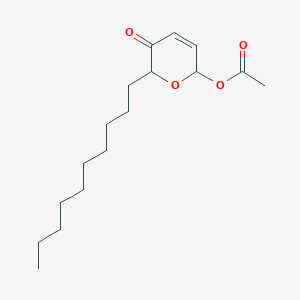
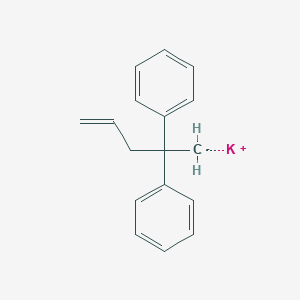
![Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14520251.png)
